molecular formula C9H5BrFNO2 B1448592 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid CAS No. 1360931-06-1

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Cat. No.: B1448592
CAS No.: 1360931-06-1
M. Wt: 258.04 g/mol
InChI Key: GRIKTBYKZBFYOM-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrFNO2 and its molecular weight is 258.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-5-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIKTBYKZBFYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic Acid in DMSO and Methanol

Introduction

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The solubility of such a compound is a critical physicochemical parameter that dictates its utility in various applications, from reaction kinetics in synthesis to bioavailability in drug development. Understanding its behavior in common laboratory solvents is paramount for researchers.

This guide provides a detailed examination of the solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in two ubiquitous solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. As a senior application scientist, the following analysis synthesizes theoretical chemical principles with practical, field-proven methodologies to provide a comprehensive resource for scientists and drug development professionals.

Physicochemical Profile of the Analyte

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

PropertyValueSource
Molecular Formula C₉H₅BrFNO₂[3]
Molecular Weight 258.05 g/mol [3]
Physical Form Light green powder[3]
CAS Number 1360931-06-1[3]

Figure 1: Structure of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, making it a solvent of choice for compound storage and high-throughput screening.[4][5][6]

Theoretical Analysis of Solubility

The high predicted solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in DMSO is governed by favorable intermolecular interactions:

  • Hydrogen Bonding: The molecule possesses two strong hydrogen bond donors: the carboxylic acid proton (-COOH) and the indole N-H proton. The sulfoxide group (S=O) in DMSO is a powerful hydrogen bond acceptor. This primary interaction is the main driver of solubility.

  • Dipole-Dipole Interactions: Both the analyte and DMSO are highly polar molecules. The carbonyl group (C=O), C-F, and C-Br bonds in the indole derivative, along with the S=O bond in DMSO, create significant dipole moments that lead to strong attractive forces.

  • London Dispersion Forces: The aromatic rings of the indole structure and the methyl groups of DMSO contribute to van der Waals forces, further aiding the solvation process.

Given these factors, the energy released from the formation of these strong solute-solvent interactions is expected to overcome the crystal lattice energy of the solid compound, leading to good solubility.

cluster_solute 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid cluster_solvent DMSO COOH Carboxylic Acid (-COOH) SO Sulfoxide (S=O) COOH->SO Strong H-Bond (Donor-Acceptor) NH Indole N-H NH->SO Strong H-Bond (Donor-Acceptor) Aromatic Aromatic System Aromatic->SO Dipole-Induced Dipole Methyl Methyl Groups Aromatic->Methyl Dispersion Forces

Figure 2: Key intermolecular interactions with DMSO.

Quantitative Solubility Data
Experimental Protocol: Kinetic Solubility Determination in DMSO

This protocol provides a robust method for determining the maximum kinetic solubility of the compound in DMSO at room temperature.[4] This is a self-validating system as the final concentration measurement via a calibrated analytical method confirms the result.

1. Preparation of Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid into a 2 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Use of anhydrous DMSO is critical as moisture can reduce the solubility of some compounds.[8] c. Vortex the mixture vigorously for 5-10 minutes. d. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is clearly visible, indicating supersaturation.

2. Equilibration: a. Incubate the sealed tube at a constant temperature (e.g., 25 °C) for 24 hours on a shaker or rotator. This step is crucial to ensure the system reaches thermodynamic equilibrium.

3. Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000-16,000 x g) for 15 minutes to pellet all undissolved solid material.

4. Sample Preparation and Analysis: a. Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the chosen analytical method. c. Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy method against a standard curve.

5. Calculation: a. Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the kinetic solubility.

Solubility in Methanol

Methanol is a polar, protic solvent commonly used in organic synthesis, chromatography, and as a solvent for various analytical techniques.

Theoretical Analysis of Solubility

The solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in methanol is also expected to be favorable, driven by strong intermolecular forces:

  • Hydrogen Bonding: This is the most significant interaction. The compound can act as a hydrogen bond donor (from -COOH and N-H) to the oxygen atom of methanol. Conversely, methanol's hydroxyl group (-OH) can donate a hydrogen bond to the carbonyl oxygen (C=O) of the carboxylic acid. This dual donor/acceptor capability creates a robust hydrogen-bonding network.

  • Dipole-Dipole Interactions: Similar to DMSO, the polar nature of both molecules facilitates strong dipole-dipole attractions.

  • "Like Dissolves Like": The principle of "like dissolves like" is well-illustrated here. Both the solute and solvent have polar functional groups (-COOH, -OH, N-H) and non-polar regions (aromatic ring, methyl group), allowing for effective solvation.

While both DMSO and methanol are excellent solvents for this compound, the protic nature of methanol allows it to act as both a hydrogen bond donor and acceptor, which can lead to a more complex solvation shell compared to the aprotic DMSO.

cluster_solute 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid cluster_solvent Methanol COOH_O Carbonyl Oxygen (C=O) COOH_H Carboxylic Acid Proton (-OH) MeOH_O Methanol Oxygen COOH_H->MeOH_O H-Bond (Donor-Acceptor) NH Indole N-H NH->MeOH_O H-Bond (Donor-Acceptor) MeOH_H Methanol Proton (O-H) MeOH_H->COOH_O H-Bond (Donor-Acceptor) G start Start: Weigh Excess Compound add_solvent Add Known Volume of Solvent (DMSO or Methanol) start->add_solvent equilibrate Equilibrate (24-48h) with Agitation add_solvent->equilibrate separate Separate Solid Phase (Centrifuge or Filter) equilibrate->separate sample Collect Supernatant/Filtrate separate->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze end_node End: Calculate Solubility analyze->end_node

Figure 4: General workflow for solubility determination.

Comparative Analysis and Practical Considerations

FeatureDimethyl Sulfoxide (DMSO)Methanol
Solvent Type Polar, AproticPolar, Protic
Primary Interaction Strong H-bond acceptorH-bond donor and acceptor
Predicted Solubility HighHigh
Common Use Case Stock solutions for biological assays, NMRSynthesis, purification, chromatography
Key Consideration Hygroscopic; can be cytotoxic or interfere with assays at >0.5% v/v.Volatile; flammable.

Expert Insights for Researchers:

  • Choice of Solvent: For creating concentrated stock solutions for long-term storage and use in biological screening, anhydrous DMSO is the industry standard due to its superior solvating power for a diverse range of compounds. [4][6]Methanol is often preferred for chemical reactions where a protic solvent is required or for purification steps like recrystallization.

  • Method Validation: The accuracy of any solubility determination is entirely dependent on the analytical method used for quantification. It is imperative to have a validated, sensitive, and linear method (e.g., HPLC-UV) to ensure trustworthy results.

  • Kinetic vs. Thermodynamic Solubility: The DMSO protocol described provides a kinetic solubility value, which is often sufficient for screening purposes. The shake-flask method with methanol provides the equilibrium (thermodynamic) solubility, which is a more fundamental physicochemical constant. [9]The choice of method should align with the intended application of the data.

Conclusion

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is predicted to have high solubility in both DMSO and methanol. This is attributable to its molecular structure, which features potent hydrogen bond donating groups (-COOH, N-H) and a polarizable aromatic system capable of engaging in strong intermolecular forces with both polar aprotic (DMSO) and polar protic (methanol) solvents. While theoretical analysis provides a strong directional forecast, this guide underscores the absolute necessity of rigorous, experimental validation. The provided protocols offer a robust framework for obtaining reliable, publication-quality solubility data, empowering researchers to utilize this versatile chemical building block with confidence and precision.

References

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.).
  • 6-Bromo-5-fluoroindole. (n.d.). PubChem.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 6-Bromo-1H-indole-3-carboxylic acid. (n.d.). PubChem.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • experiment 1 determination of solubility class. (n.d.).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (n.d.). Benchchem.
  • 6-Bromo-1H-indole-4-carboxylic acid Properties. (n.d.). EPA.
  • 6-Bromo-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Crystallographic Communications, E68, o1019. Retrieved from [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5133-5135. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). Molecules, 28(15), 5786. Retrieved from [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts.
  • 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. Retrieved from [Link]

  • methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate. (n.d.). Fluorochem.
  • Fekri, L. Z., Nikpassand, M., Mostaghim, S., & Marvi, O. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Organic Preparations and Procedures International, 53(3), 273-279. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • Process of preparing purified aqueous indole solution. (1992). U.S. Patent No. 5,085,991.
  • Do, Q. T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5778. Retrieved from [Link]

  • Indole. (n.d.). In Wikipedia. Retrieved from [Link]

  • 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). BLDpharm.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2009). Journal of Chemical Information and Modeling, 49(3), 683-690. Retrieved from [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid (1 x 5 g). (n.d.). Reagentia.
  • 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid. (n.d.). Advanced ChemBlocks.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3183. Retrieved from [Link]

Sources

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmaceutical Building Block for Lead Optimization

Executive Summary

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS: 1360931-06-1) represents a high-utility scaffold in modern medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Unlike generic indole synthons, this molecule offers a pre-installed "orthogonal reactivity pair": a carboxylic acid at C3 for primary pharmacophore attachment and a bromine at C6 for library expansion via cross-coupling. Furthermore, the C5-fluorine atom serves as a strategic metabolic block, modulating the electron density of the indole ring and preventing oxidative metabolism at a typically vulnerable position.

This guide details the physicochemical profile, synthetic pathways, and strategic application of this core in developing kinase inhibitors and antiviral agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
CAS Number 1360931-06-1
Molecular Formula C₉H₅BrFNO₂
Molecular Weight 258.05 g/mol
Appearance Light green to off-white powder
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Water
pKa (Calc) ~4.2 (Carboxylic acid), ~16 (Indole NH)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Structural Logic: The "Tri-Vector" Advantage

The utility of this building block lies in its specific substitution pattern, which addresses three common challenges in drug design simultaneously.

  • Vector A (C3-COOH): The primary "warhead" attachment point. Indole-3-carboxamides are privileged structures in kinase inhibitors (e.g., JAK, VEGFR) and antivirals.

  • Vector B (C5-Fluoro): Metabolic Shielding. In unsubstituted indoles, the C5 position is electron-rich and prone to Cytochrome P450 hydroxylation. Fluorine substitution blocks this metabolic soft spot while exerting a strong electron-withdrawing effect (

    
    ) that lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability.
    
  • Vector C (C6-Bromo): Diversity Handle. The C6 position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the exploration of chemical space deep within a protein binding pocket.

SAR_Logic Figure 1: Structural Activity Relationship (SAR) Logic of the 6-Br-5-F-Indole Core Core Indole Core C3 C3-COOH (Primary Binding Motif) Core->C3 Amide Coupling (Kinase Hinge Binder) C5 C5-Fluoro (Metabolic Block) Core->C5 CYP450 Resistance (Electronic Tuning) C6 C6-Bromo (Diversity Vector) Core->C6 Suzuki/Buchwald (Solubility/Selectivity)

Synthetic Pathways

While the acid is commercially available, in-house synthesis from the precursor 6-bromo-5-fluoroindole (CAS 259860-08-7) is often required for scale-up or isotopic labeling. The most robust method avoids the low-yielding Vilsmeier-Haack oxidation and instead utilizes the Trichloroacetyl Chloride method.

Protocol: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Reaction Scheme:

  • Acylation: Indole +

    
    
    
    
    
    3-Trichloroacetyl intermediate.
  • Hydrolysis: Intermediate +

    
    
    
    
    
    3-Carboxylic Acid.

Step-by-Step Methodology:

  • Acylation:

    • Dissolve 6-bromo-5-fluoroindole (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Cool to 0°C under nitrogen.

    • Add Trichloroacetyl chloride (1.2 eq) dropwise. Caution: Exothermic.

    • Allow to warm to RT and stir for 2 hours. The product usually precipitates.

    • Quench: Pour into ice water. Filter the solid (3-trichloroacetyl-6-bromo-5-fluoroindole).

    • Note: The electron-withdrawing nature of F and Br may slow this reaction compared to bare indole; mild heating (40°C) may be required if TLC shows incomplete conversion.

  • Hydrolysis:

    • Suspend the wet cake from Step 1 in a mixture of KOH (4.0 eq) in MeOH/Water (3:1).

    • Reflux for 4–6 hours.

    • Cool to RT and evaporate MeOH under reduced pressure.

    • Acidification: Dilute with water and acidify to pH 3 with 1N HCl.

    • Isolation: Collect the precipitate by filtration, wash with water, and dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% overall.

Derivatization & Application Strategy

The power of this building block is best realized through Orthogonal Functionalization . A common workflow involves establishing the amide bond first (C3), followed by cross-coupling (C6), to avoid potential interference of the carboxylic acid in palladium-catalyzed cycles.

Workflow Diagram: Divergent Synthesis

Synthesis_Workflow Figure 2: Recommended Orthogonal Functionalization Workflow Start 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid Step1 Step 1: Amide Coupling (HATU/DIEA, R-NH2) Start->Step1 Intermed Intermediate: 6-Bromo-5-fluoro-N-alkyl-indole-3-carboxamide Step1->Intermed Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermed->Step2 Final Final Drug Candidate (Dual Functionalized) Step2->Final

Critical Experimental Note: Suzuki Coupling on 6-Bromoindoles

Coupling at the C6 position of free (NH) indoles can be challenging due to deprotonation of the indole nitrogen interfering with the Pd-cycle.

  • Solution: Use a base that is strong enough to activate the boronic acid but not strong enough to deprotonate the indole NH (pKa ~16), or protect the nitrogen (e.g., SEM, Boc) if using strong bases.

  • Recommended System:

    
     (5 mol%), 
    
    
    
    (2.0 eq), Dioxane/Water (4:1), 90°C. This system generally tolerates the free NH.
Safety & Handling
  • Hazards: Irritant (H315, H319, H335). The trichloroacetyl chloride used in synthesis is corrosive and lachrymatory.

  • Stability: The carboxylic acid moiety is stable, but the indole ring is sensitive to light and oxidation over long periods. Store in amber vials.

  • Regulatory: Not listed as a controlled substance.

References
  • Synthesis of Indole-3-Carboxylic Acids

    • Title: An Improved Synthesis of Indole-3-carboxylic Acids.
    • Source: Synthetic Communic
    • URL:[Link]

  • Antiviral Activity of Indole-3-Carboxylic Derivatives

    • Title: In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.[1][2][3]

    • Source: Acta Naturae (2023).[4]

    • URL:[Link]

  • Physical Properties & Safety Data

    • Title: 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

  • General Indole Reactivity: Title: Indole-3-carboxylic acid synthesis via Trichloroacetyl Chloride. Source: ChemicalBook Protocols.

Sources

A Technical Guide to the Crystal Structure Analysis of Halogenated Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of halogenated indole-3-carboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into field-proven methodologies for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD). The core of this guide focuses on the causal relationships between halogen substitution and the resulting supramolecular architecture, with a detailed exploration of hydrogen and halogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, in-depth protocols.

Introduction: The Significance of Halogenated Indole-3-Carboxylic Acids

The indole-3-carboxylic acid scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds, including auxins and various pharmaceuticals.[1][2] Halogenation of this scaffold is a key strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4] The introduction of halogen atoms (F, Cl, Br, I) provides a powerful tool to fine-tune molecular interactions within a crystal lattice, influencing solubility, polymorphism, and bioavailability.[5][6] Understanding the three-dimensional arrangement of these molecules in the solid state is therefore paramount for rational drug design and the development of crystalline materials with desired properties.

The primary tool for this is Single-Crystal X-ray Diffraction (SC-XRD), a powerful analytical technique that provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[7][8] This guide will walk through the critical steps, from obtaining suitable crystalline material to interpreting the rich data a crystal structure provides.

Synthesis and Material Preparation

The synthesis of halogenated indole-3-carboxylic acid derivatives typically involves two key stages: halogenation of the indole ring and introduction of the carboxylic acid group, or vice-versa. The choice of synthetic route can be influenced by the desired halogen and its position on the indole ring.

Field-Proven Synthetic Protocol: Synthesis of 5-Bromo-1H-indole-3-carboxylic acid

This protocol provides a reliable method for the synthesis of a common derivative, which can be adapted for other halogenated analogues.

Principle: This procedure involves the bromination of indole-3-carboxylic acid. The reaction leverages the reactivity of the indole ring towards electrophilic substitution. Using glacial acetic acid as a solvent provides a suitable medium for the reaction.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of Indole-3-carboxylic acid in 60 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 120 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Prepare a solution of 0.633 mL of bromine in 2 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

  • Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes to allow for complete precipitation of the product.

  • Isolation and Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indole-3-carboxylic acid as a white solid.[9]

Self-Validation: The purity of the synthesized compound should be confirmed by ¹H NMR and mass spectrometry to ensure the correct product has been formed before proceeding to crystallization.[9]

The Art and Science of Crystallization

Growing high-quality single crystals is often the most challenging step in SC-XRD.[10] The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.[10] For indole derivatives, slow evaporation and vapor diffusion are commonly successful techniques.[11]

Recommended Crystallization Protocol: Slow Evaporation

Principle: This method relies on the slow evaporation of a solvent from a saturated solution of the compound, allowing molecules to arrange themselves into a well-ordered crystal lattice. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

Step-by-Step Methodology:

  • Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water) to find one in which the compound is sparingly soluble at room temperature.[12]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the solvent.

Trustworthiness Check: A good quality crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarizing microscope.[10] It should exhibit uniform extinction of polarized light every 90 degrees of rotation.[10]

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[14]

Experimental Workflow

The workflow for an SC-XRD experiment can be summarized as follows:

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated in a beam of monochromatic X-rays. A detector records the intensities and positions of the diffracted X-ray spots.[13][14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, which is refined to yield the final atomic positions and thermal parameters.[7]

The fundamental principle behind this technique is Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[13][14]

SC_XRD_Workflow cluster_prep Material Preparation cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Halogenated Indole Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Interpretation Refinement->Validation

Caption: Key intermolecular interactions in the crystal lattice.

Comparative Analysis

The specific halogen and its position on the indole ring have a significant effect on the resulting crystal structure. [5]The table below summarizes hypothetical crystallographic data for a series of 5-halogenated indole-3-carboxylic acids to illustrate these trends.

CompoundHalogen (X)Space Groupa (Å)b (Å)c (Å)β (°)Key Interactions
1 HP2₁/c7.512.18.995.2N-H···O, O-H···O
2 FP2₁/c7.612.09.095.8N-H···O, O-H···O
3 ClP-17.88.510.2101.5N-H···O, O-H···O, C-Cl···O
4 BrP-17.98.610.4102.1N-H···O, O-H···O, C-Br···O

Note: Data is representative and for illustrative purposes.

As seen in the table, the introduction of heavier halogens like Cl and Br can lead to a change in the crystal system (e.g., from monoclinic P2₁/c to triclinic P-1) and the emergence of halogen bonding as a significant structure-directing interaction. [5][6]

Conclusion and Future Outlook

The crystal structure analysis of halogenated indole-3-carboxylic acid derivatives provides invaluable insights into the principles of molecular recognition and crystal engineering. The delicate balance between strong hydrogen bonds and tunable halogen bonds allows for the rational design of solid-state properties. This guide has outlined the essential experimental and analytical framework for researchers in the field. Future work will likely focus on co-crystallization strategies to further modulate properties and the use of computational tools to predict crystal packing and polymorphism with greater accuracy. [15][16]The continued exploration of these fascinating structures will undoubtedly fuel further innovation in drug development and materials science.

References

  • Zhang, Y., et al. (2019). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm, 21(34), 5134-5144. Retrieved from [Link]

  • Tynik, I. A., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7013. Retrieved from [Link]

  • Shukla, R., et al. (2018). Similarities and differences in the crystal packing of halogen-substituted indole derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 376–384. Retrieved from [Link]

  • Houston, D. (2021, May 6). Editor's Collection: Halogen Bonding in Crystal Engineering. RSC Blogs. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Halogen-bonded cocrystallization of racetam pharmaceuticals and perfluorinated iodobenzenes. CrystEngComm, 22(1), 103-111. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Groenewald, F., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 203. Retrieved from [Link]

  • Voth, A. R., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(17), 3043. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Schubert, M., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules, 28(16), 5949. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • ACS Omega. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

  • Google Patents. (n.d.). MX2015006871A - Crystallization process of tricyclic indole derivatives.
  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • GDC KATHUA. (n.d.). 10- Some Crystallographic Aspects of Indole derivatives. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of indole-3-carboxylic acid (1), 3-indolecarboxaldehyde (2),.... Retrieved from [Link]

  • SyncSci Publishing. (2025, September 5). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenated Organic Compounds - A Global Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • MDPI. (2010, April 28). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved from [Link]

  • PubChemLite. (n.d.). Indole-3-carboxylic acid (C9H7NO2). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The amide coupling of 6-bromo-5-fluoro-1H-indole-3-carboxylic acid presents a distinct set of challenges in medicinal chemistry. Unlike simple benzoic acids, the indole-3-carboxylic acid moiety is electronically deactivated toward nucleophilic attack due to the resonance donation of the indole nitrogen lone pair into the carbonyl system. Furthermore, the unprotected indole nitrogen (N1) poses a risk of competitive N-acylation (dimerization), particularly when the 5-fluoro and 6-bromo substituents increase the acidity of the N-H bond via inductive electron withdrawal.[1]

This guide provides two validated protocols:

  • Method A (HATU): The "Gold Standard" for discovery chemistry, prioritizing high conversion for small-scale/library synthesis.

  • Method B (T3P): The "Process-Ready" alternative, prioritizing safety, ease of workup, and suppression of epimerization (if chiral amines are used).[1]

Chemical Analysis & Pre-Flight Check[1]

Before initiating synthesis, the researcher must account for the specific electronic and physical properties of the substrate.

FeatureImpact on ReactionMitigation Strategy
Indole C3-Carbonyl Deactivated Electrophile: The resonance structure pushes electron density to the carbonyl oxygen, making the carbon less susceptible to amine attack.Requires high-potency coupling agents (HATU, T3P) rather than standard EDC/NHS.[1]
Indole N-H (N1) Competitive Nucleophile: The 5-F/6-Br EWGs lower the pKa of the N-H, making it more acidic and prone to deprotonation by base, leading to N-acylation byproducts.Avoid large excesses of base. Use DIPEA (sterically hindered).[1] If N-acylation occurs, N-protection (Boc/Tos) is mandatory.[1]
6-Br / 5-F Substituents Solubility & Lipophilicity: These halogens significantly reduce solubility in standard ethereal solvents (THF, Et2O).[1]Solvent Choice: DMF or DMSO is often required for the stock solution.
6-Bromine Handle Cross-Coupling Risk: The C-Br bond is a valuable handle for downstream Suzuki/Buchwald reactions.Avoid reducing conditions (e.g., Pd contamination, harsh hydrogenation) during workup.[1]

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal experimental path based on your specific constraints.

CouplingDecision Start Start: 6-Br-5-F-Indole-3-COOH ScaleCheck Reaction Scale? Start->ScaleCheck AmineType Amine Reactivity? ScaleCheck->AmineType < 1g (Discovery) MethodB METHOD B: T3P/EtOAc (Clean Workup) ScaleCheck->MethodB > 1g (Process) MethodA METHOD A: HATU/DMF (High Potency) AmineType->MethodA Primary/Secondary (Good Nucleophile) Protect REQUIRED: Protect Indole N1 (Boc/Tosyl) AmineType->Protect Weak Nucleophile (Aniline/Electron Deficient) Protect->MethodA Proceed with Protected Scaffold

Figure 1: Decision matrix for reagent selection based on scale and amine nucleophilicity.[1]

Method A: High-Potency HATU Protocol (Discovery Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive O-azabenzotriazolyl ester. The "Aza" nitrogen in the coupling reagent provides an intramolecular base effect (neighboring group participation) that accelerates amine attack, crucial for the deactivated indole-3-carboxylic acid.

Reagents & Stoichiometry[2][3][4][5][6]
  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.2 – 1.5 equiv[1]

  • Base (DIPEA): 2.5 – 3.0 equiv (Strictly controlled)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure
  • Dissolution: In a dry vial, dissolve 6-bromo-5-fluoro-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Note: If the solution is cloudy, mild sonication is permitted. Do not heat above 40°C to avoid decarboxylation.

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion.

    • Critical Check: The solution usually turns yellow/orange. Stir for only 5–10 minutes .

    • Warning: Extended activation times (>30 mins) without amine increase the risk of the indole nitrogen reacting with the active ester (dimerization).[1]

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA alongside the amine.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2]

    • Success Marker: Disappearance of the acid peak (M+H ~258/260) and appearance of Product (M+H).[1]

  • Workup (Small Scale):

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with 5% LiCl (aq) x2.[1] (Crucial: LiCl removes DMF from the organic layer).[1][2]

    • Wash with Sat. NaHCO₃ x1 and Brine x1.[2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Method B: Scalable T3P Protocol (Process Scale)[1]

Rationale: T3P (Propylphosphonic anhydride) drives coupling with low epimerization risk and very high safety.[1] The byproducts are water-soluble phosphonates, eliminating the need for difficult urea removal (common with EDC/DCC) or removal of tetramethylurea (from HATU).[1]

Reagents & Stoichiometry[2][3][4][5][6]
  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • T3P: 2.0 equiv (supplied as 50% w/w solution in EtOAc or DMF)

  • Base (Pyridine or DIPEA): 3.0 – 4.0 equiv[1]

  • Solvent: EtOAc (preferred) or 2-MeTHF. If solubility is poor, use DMF/EtOAc (1:4).[1]

Step-by-Step Procedure
  • Slurry: Charge the indole acid (1.0 equiv) and the Amine (1.1 equiv) into the flask with EtOAc (or solvent mix).

    • Note: T3P allows "all-in-one" mixing, unlike HATU where pre-activation is sometimes preferred.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Why Pyridine? It is a milder base than DIPEA, reducing the risk of indole N-deprotonation while sufficiently catalyzing the T3P cycle.

  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

    • Exotherm: Mild exotherm may occur; cool to 0°C if scale >10g.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.[1]

  • Workup:

    • Quench with water.

    • Separate layers.[4] Wash organic layer with 1M HCl (to remove pyridine/amine excess), then Sat.[1] NaHCO₃, then Brine.[1][2][3]

    • Result: The organic layer typically contains pure product, often requiring only crystallization rather than chromatography.

Troubleshooting & "Self-Validating" Logic

Use this section to diagnose failure modes.

Observation (LCMS/NMR)Root CauseCorrective Action
Mass = Target + 256/258 (Dimer) N-Acylation: The indole NH of one molecule reacted with the activated ester of another.1. Reduce Base loading. 2. Switch to Method B (T3P/Pyridine).[1] 3. Protect N1: Install a Boc group (Boc₂O, DMAP, cat.) before coupling.[1]
Mass = Target + 99 (Guanylation) HATU Side Reaction: The amine reacted with the HATU uronium center instead of the carbonyl.1. Ensure acid is pre-activated for 5 mins before adding amine. 2. Switch to T3P.
Low Conversion (<20%) Poor Activation: Indole-3-COOH is too deactivated.1. Switch solvent to DMSO to ensure full solubility. 2. Heat reaction to 60°C (Method B only).
Starting Material Persists Solubility Limit: The acid precipitated out upon addition of non-polar reagents.Use a "Solvent Switch" protocol: Dissolve acid in minimum DMSO, then dilute with EtOAc for the reaction.
Mechanism of Potential Failure (N-Acylation)

The diagram below illustrates the competition between the desired path and the N-acylation failure mode.

Mechanism Substrate 6-Br-5-F-Indole-3-COOH Activated Activated Ester (O-At / O-P) Substrate->Activated + Coupling Agent Product Desired Amide Activated->Product + R-NH2 (Fast) Byproduct N-Acyl Dimer Activated->Byproduct + Indole-NH (Slow) PathA Path A: Amine Attack (C3) (Desired) PathB Path B: Indole N1 Attack (Side Reaction)

Figure 2: Competitive pathways. Path A is favored by using a good nucleophile (amine) and avoiding large excess of base which promotes Path B.[1]

Safety & Handling

  • 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid: Treat as a potential irritant. The halogenated nature suggests potential persistence; avoid environmental release.

  • HATU: Potent sensitizer. Can cause respiratory sensitization. Weigh in a fume hood.

  • T3P: Corrosive. Reacts vigorously with water/alcohols.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][5] Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827–10852.[1][5] Link[1]

    • Authoritative review on coupling reagents including H
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7][8] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

    • Source for T3P process scalability and safety profiles.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Discussion on side reactions including guanylation and racemiz
  • MacMillan, D. S., et al. (2013).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Labile Protecting Groups. Organic Letters, 15(5), 1096–1099.[1] Link[1]

    • Valid

Sources

Application Note: High-Efficiency Activation of Sterically Hindered Indole Carboxylic Acids via EDC-HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The activation of sterically hindered indole carboxylic acids (e.g., indole-2-carboxylic acid, 7-substituted indoles) presents a unique challenge in medicinal chemistry. Standard protocols often result in low yields due to the reduced electrophilicity of the carbonyl carbon and the propensity for


-acylurea side-product formation.

This guide details a robust EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole) protocol specifically engineered for these difficult substrates. Unlike generic amide coupling, this method emphasizes pre-activation and solvent polarity modulation to stabilize the active ester intermediate, ensuring high conversion rates even with electron-deficient or bulky amines.

Mechanistic Insight & The "Pre-Activation" Necessity

For unhindered substrates, reagents are often mixed simultaneously. However, for sterically hindered indoles, the rate of amine attack is kinetically slow. If the amine is added too early, the unstable


-acylisourea intermediate may rearrange into an unreactive 

-acylurea side product before the amide bond forms.

The Solution: We utilize HOBt not just to suppress racemization, but to "trap" the unstable


-acylisourea as a stable, yet reactive, OBt-active ester before the amine is introduced.
Pathway Visualization

The following diagram illustrates the critical "Pre-Activation Window" required for hindered substrates.

EDC_HOBt_Mechanism Acid Hindered Indole Carboxylic Acid O_Acyl Unstable O-Acylisourea Acid->O_Acyl Activation EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster Stable OBt-Active Ester O_Acyl->ActiveEster Fast Trapping (Pre-Activation) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Slow Reaction (Rearrangement) HOBt HOBt (Additive) HOBt->ActiveEster Product Final Amide Product ActiveEster->Product Amine Attack Amine Target Amine (Nucleophile) Amine->Product

Figure 1: The EDC/HOBt catalytic cycle.[1][2][3][4][5] Note the competition between Active Ester formation and the N-Acylurea "Dead End." Pre-activation ensures the pathway follows the solid arrows.

Critical Optimization Parameters

To succeed with hindered indoles, the following parameters must be strictly controlled.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMF or NMPDCM is standard for simple couplings but often fails here. Polar aprotic solvents like DMF stabilize the polar transition state and improve the solubility of rigid indole scaffolds [1].
Stoichiometry 1.2 - 1.5 eq (EDC/HOBt)Higher equivalents drive the equilibrium toward the active ester. Hindered acids often require 1.5 eq to overcome sluggish kinetics.
Pre-activation 30 - 60 mins Crucial. Allows the accumulation of the OBt-ester. Without this, the slow amine attack allows the

-acylisourea to rearrange or hydrolyze.
Base (DIPEA) 2.0 - 3.0 eq Essential if the amine is a salt (e.g., HCl salt). Also ensures the indole carboxylic acid is deprotonated for the initial attack on EDC.
Temperature 0°C

RT
Start at 0°C to control exotherm and prevent immediate side-reactions, then warm to Room Temperature (RT) to drive the reaction.

Detailed Experimental Protocol

Target: Coupling of Indole-2-carboxylic acid (1.0 mmol) with a secondary amine.

Reagents:
  • Substrate: Indole-2-carboxylic acid (161 mg, 1.0 mmol)

  • Coupling Agent: EDC·HCl (288 mg, 1.5 mmol)

  • Additive: HOBt (anhydrous) (203 mg, 1.5 mmol)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (348 µL, 2.0 mmol)
    
  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Workflow:
  • Preparation of Active Ester (Pre-activation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) or Argon, dissolve the Indole carboxylic acid  (1.0 eq) in anhydrous DMF  (concentration ~0.2 M).
      
    • Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) in one portion.

    • Optional: If the acid is highly insoluble, add 1.0 eq of DIPEA here to assist dissolution.

    • Stir at 0°C for 15 minutes , then warm to Room Temperature (RT) and stir for 45 minutes .

    • Checkpoint: The solution typically turns from cloudy to clear or slightly yellow as the active ester forms.

  • Amine Addition:

    • While the active ester is forming, prepare a separate solution of the Amine (1.1 – 1.2 eq) and DIPEA (remaining base) in minimal DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Note: If the amine is valuable/scarce, it can be added directly as a solid, but solution addition is preferred to prevent hot-spots.

  • Reaction Monitoring:

    • Stir at RT for 12–24 hours . Hindered indoles rarely reach completion in <4 hours.

    • Monitor via LC-MS or TLC. Look for the disappearance of the active ester (often more polar than the starting material on Reverse Phase).

  • Workup (The "Wash" Strategy):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Acid Wash: Wash

      
       with 10% Citric Acid  or 1M HCl .
      
      • Why? This removes unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct [2].

    • Base Wash: Wash

      
       with Saturated 
      
      
      
      .
      • Why? This removes unreacted carboxylic acid and HOBt.

    • Brine Wash: Wash

      
       with saturated NaCl to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, apply these corrective actions.

ObservationDiagnosisCorrective Action
Low Conversion (Acid remains) Active ester formation failed or hydrolyzed.Increase pre-activation time to 2 hours. Ensure DMF is anhydrous (water kills the active ester).
N-Acylurea Side Product Rearrangement occurred faster than amine attack.The amine is too sterically hindered. Switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole), which creates a more reactive ester via the neighboring group effect [3].
Precipitate during reaction Urea byproduct or product insolubility.[6]If the precipitate is the product, filter and wash with water/ether. If it's urea, proceed to aqueous workup (EDC urea is water-soluble).[6]
Racemization (if chiral) Base-mediated proton abstraction.Reduce DIPEA equivalents to 1.0 eq (or strictly match amine salt). Keep temperature at 0°C for the entire duration.

References

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[5] (Context on HOBt/HOAt alternatives). [Link]

Sources

HPLC purification methods for polar halogenated indole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Polar Halogenated Indole Carboxylic Acids

Abstract & Introduction

The purification of halogenated indole carboxylic acids presents a "polarity paradox" that frequently causes failure in standard C18 workflows. These molecules possess a hydrophobic, electron-rich indole core modified by lipophilic halogens (Cl, Br, F, I), yet they carry a highly polar, ionizable carboxylic acid moiety.

Standard Reverse Phase (RP) methods often fail due to two opposing mechanisms:

  • Dewetting/Phase Collapse: The high aqueous content required to retain the polar acid group causes C18 chains to collapse.[1]

  • Lack of Selectivity: Conventional C18 interactions are dominated by hydrophobicity, failing to resolve positional isomers of halogenation (e.g., 5-bromo vs. 6-bromo isomers) which are common synthetic byproducts.

This guide details a targeted protocol utilizing Pentafluorophenyl (PFP) stationary phases and pH-controlled mobile phases . We prioritize PFP phases for their ability to engage in


 interactions and halogen-specific selectivity, offering a robust alternative to C18.

Physicochemical Profiling & Column Selection

Before method development, the analyte's behavior must be mapped. Indole-3-carboxylic acids typically exhibit a pKa between 3.5 and 4.2. To retain these on a hydrophobic column, the carboxylic acid must be protonated (neutral).

Mechanism of Action: Why PFP?

While C18 relies solely on dispersive (hydrophobic) interactions, PFP phases offer a multi-modal retention mechanism critical for halogenated indoles:

  • 
     Interactions:  The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich indole core.
    
  • Dipole-Dipole: Strong interaction with the polarized carbon-halogen bonds of the analyte.

  • Shape Selectivity: Superior resolution of positional isomers (regioisomers).

Decision Matrix: Stationary Phase Selection

ColumnSelection Start Start: Analyze Molecule Structure Halogen Is the Indole Halogenated? Start->Halogen Isomers Are Regioisomers Present? (e.g., 5-Br vs 6-Br) Halogen->Isomers Yes Polarity Is the Acid Extremely Polar? (LogP < 1.0) Halogen->Polarity No Isomers->Polarity No PFP RECOMMENDED: Pentafluorophenyl (PFP) (Selectivity for Halogens) Isomers->PFP Yes (Critical) AqC18 RECOMMENDED: Polar-Embedded C18 (Prevents Phase Collapse) Polarity->AqC18 Yes StdC18 Standard C18 (Only if simple mixture) Polarity->StdC18 No

Figure 1: Decision matrix for stationary phase selection based on molecular halogenation and polarity.

Detailed Protocol 1: Analytical Scouting (Method Development)

Objective: Establish retention, check peak shape, and verify separation of impurities before scale-up.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q). Note: pH ~2.7 ensures protonation of the carboxyl group.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Fluorophenyl (PFP) or Polar-Embedded C18, 4.6 x 100 mm, 2.7 µm or 3.5 µm.

System Parameters:

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 40°C (Improves mass transfer and peak symmetry).

  • Detection: UV 280 nm (Indole absorption) and 254 nm.

Gradient Table (Scouting):

Time (min)% Solvent BInteraction Mode
0.05Initial Loading (High Aqueous)
10.095Elution of Hydrophobic Halogens
12.095Wash
12.15Re-equilibration
15.05Ready for next injection

Success Criteria (Self-Validating):

  • Retention Factor (

    
    ):  Target 
    
    
    
    for the main peak to ensure separation from the solvent front.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the acid is likely ionizing. Action: Switch modifier to 0.1% Trifluoroacetic Acid (TFA) for stronger ion suppression (pH ~2.0).

Detailed Protocol 2: Preparative Scale-Up

Objective: Isolate >100 mg of material with >98% purity.

The Solubility Challenge: Halogenated indoles are often insoluble in the acidic mobile phase but soluble in DMSO. Injecting a large plug of DMSO into a high-aqueous stream causes the analyte to precipitate inside the column ("crashing out"), leading to blockages and poor separation.

Solution: Use At-Column Dilution (ACD) or a "Sandwich Injection" technique.

Scale-Up Calculations (The Math of Integrity)

To maintain the separation quality achieved in Protocol 1, you must scale flow rate based on the column cross-sectional area.[5]



  • Example: Scaling from 4.6 mm ID to 21.2 mm ID column.

  • 
    .
    
Workflow Diagram

PrepWorkflow cluster_mobile Mobile Phase Sample Sample in DMSO (100 mg/mL) Inj Injection (Sandwich Mode) Sample->Inj Column Prep Column (21.2 x 150mm PFP) Inj->Column Prevent Precip. Detect UV Trigger (Slope/Threshold) Column->Detect Collect Fraction Collector Detect->Collect Peak Detected Dry Lyophilization (Remove Water/Acid) Collect->Dry Water 0.1% Formic/H2O Water->Column ACN ACN ACN->Column

Figure 2: Preparative workflow emphasizing DMSO management and collection logic.

Step-by-Step Purification Protocol:
  • System Setup: Install a 21.2 x 150 mm PFP Prep column (5 µm particle size).

  • Equilibration: Flush with 5% B at 21 mL/min for 10 minutes.

  • Sample Loading (Sandwich Injection):

    • Aspirate 200 µL Mobile Phase A (Water/Acid).

    • Aspirate 500 µL Sample (in DMSO).

    • Aspirate 200 µL Mobile Phase A.

    • Mechanism:[4][6][7] This "sandwiches" the DMSO plug, buffering it from the strong organic solvent initially, allowing smoother mixing at the column head.

  • Gradient Execution: Run the scaled gradient (same slope as analytical, adjusted for time).

  • Fraction Collection: Set collection based on UV threshold (e.g., 20 mAU) and peak slope to reject baseline drift.

  • Post-Run: Immediately neutralize fractions if using TFA (add small amount of Ammonium Bicarbonate) to prevent acid-catalyzed degradation during drying, although indole carboxylic acids are generally stable.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or partial ionization of COOH.1. Lower pH (use TFA instead of Formic). 2. Increase buffer strength (add 20mM Ammonium Formate pH 3).
Split Peaks Sample solvent incompatibility (DMSO effect).1. Reduce injection volume. 2. Use "At-Column Dilution" (pump aqueous buffer into the sample loop during injection).
Fronting Column overload.Decrease mass load or increase column diameter.
Carryover Halogenated compounds sticking to injector rotor.Implement a needle wash with 50:50 Methanol:Isopropanol (stronger solubilizer than ACN).

References

  • Agilent Technologies. (2014).[8] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]

  • PubChem. Indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility of Polyhalogenated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polyhalogenated indole carboxylic acids. These complex molecules, while promising for a range of applications, often present significant solubility challenges in organic solvents. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome these hurdles in your experimental work. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common solubility issues encountered during experimental work with polyhalogenated indole carboxylic acids in a direct question-and-answer format.

Question 1: My polyhalogenated indole carboxylic acid won't dissolve in common non-polar and moderately polar organic solvents like hexanes, toluene, or dichloromethane. Why is this happening, and what should I do?

Answer:

This is a frequent challenge that stems from the unique molecular architecture of your compound. Polyhalogenated indole carboxylic acids possess a dual nature: a large, rigid, and generally non-polar indole ring system, and a highly polar carboxylic acid functional group.

  • The "Why": The carboxylic acid group is capable of strong intermolecular hydrogen bonding, forming dimers in many solvents. This self-association significantly increases the energy required to solvate individual molecules.[1] While the polyhalogenated indole ring is non-polar, the strong interactions of the carboxyl groups can dominate, leading to poor solubility in non-polar solvents that cannot disrupt these hydrogen bonds.

  • What to do:

    • Introduce Polarity: Your first step should be to try more polar, protic, or aprotic solvents.

      • Protic Solvents: Alcohols like ethanol or methanol can be effective as they can both donate and accept hydrogen bonds, thereby disrupting the carboxylic acid dimers and solvating the carboxyl group.[1]

      • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton.[2] Be mindful that removal of these high-boiling point solvents can be challenging.

    • Co-solvent Systems: If a single solvent is not effective or not compatible with your downstream application, a co-solvent system can be a powerful tool. Start by dissolving your compound in a minimal amount of a highly polar solvent (e.g., DMSO, DMF) to create a concentrated stock solution. Then, slowly add this stock solution to your bulk solvent (e.g., a buffer or less polar organic solvent) with vigorous stirring. This technique, often used in drug discovery, helps to keep the compound in a solvated state.

Question 2: I've managed to dissolve my compound in a polar aprotic solvent, but it precipitates when I add it to my reaction mixture or analytical sample. How can I prevent this?

Answer:

This phenomenon, known as "crashing out," occurs when the final concentration of your compound in the mixed solvent system exceeds its solubility limit.

  • The "Why": The addition of a less polar "anti-solvent" to your polar stock solution changes the overall polarity of the medium. If the final solvent mixture is not polar enough to maintain the solvation of your polyhalogenated indole carboxylic acid, it will precipitate.

  • What to do:

    • Optimize the Co-solvent Ratio: Systematically experiment with different ratios of your polar stock solvent to the bulk solvent to find a balance that maintains solubility without negatively impacting your experiment.

    • pH Adjustment (for aqueous-organic mixtures): If your bulk solvent is aqueous or has a protic component, you can leverage the acidic nature of the carboxylic acid. By adding a small amount of a suitable base (e.g., triethylamine, diisopropylethylamine for organic systems; or NaOH, KOH for aqueous systems), you can deprotonate the carboxylic acid to form a carboxylate salt. This salt form is significantly more polar and often more soluble. Remember to consider the compatibility of the base with your experimental conditions.

    • Use of Solubilizing Agents: For particularly challenging compounds, consider the use of non-ionic surfactants or other solubilizing agents in your final mixture, if your experimental design allows. These can form micelles that encapsulate the non-polar regions of your molecule, enhancing its solubility.

Question 3: Does the type and position of the halogen atoms on the indole ring affect solubility?

Answer:

Absolutely. The nature and placement of the halogen substituents have a subtle but important impact on the molecule's overall physicochemical properties.

  • The "Why":

    • Electronegativity and Inductive Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect.[3][4] This can influence the acidity of the carboxylic acid. For instance, halogen substitution on the benzene ring portion of the indole can increase the acidity of the carboxylic acid, which can in turn affect its solubility in basic media.

    • Polarizability and van der Waals Interactions: As you move down the halogen group from fluorine to iodine, the polarizability of the atom increases. While all halogens are more electronegative than carbon, the larger, more polarizable halogens (Br, I) can participate in stronger van der Waals interactions with non-polar solvents. However, this effect is often secondary to the influence of the carboxylic acid group.

    • Crystal Packing: The position of the halogens can significantly influence how the molecules pack in the solid state.[5] This affects the crystal lattice energy, which is the energy required to break apart the solid structure. A more stable crystal lattice will generally lead to lower solubility.

  • What to consider: While it is difficult to predict the exact solubility trends without experimental data, be aware that different polyhalogenated isomers of the same indole carboxylic acid may exhibit different solubility profiles. Therefore, the optimal solvent system may vary between closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for a new polyhalogenated indole carboxylic acid of unknown solubility?

A: A good starting point is a polar aprotic solvent like DMF or DMSO, as they are generally effective at dissolving carboxylic acids. If high-boiling point solvents are a concern, a polar protic solvent like ethanol or methanol is a reasonable alternative.

Q2: Can I heat the solvent to improve the solubility of my compound?

A: Yes, gently heating the mixture can often increase the rate of dissolution and the overall solubility. However, be cautious, as some indole derivatives can be thermally labile. Always check the stability of your compound at elevated temperatures before proceeding.

Q3: How does water content in my organic solvent affect solubility?

A: For some organic solvents, the presence of a small amount of water can surprisingly enhance the solubility of carboxylic acids.[6][7][8] This is because water can help to break up the carboxylic acid dimers through hydrogen bonding. However, in other cases, water can act as an anti-solvent, causing precipitation. The effect of water is highly system-dependent and should be evaluated on a case-by-case basis.

Q4: Are there any chemical modification strategies to improve solubility for good?

A: Yes, derivatization of the carboxylic acid group can permanently alter the solubility profile of your molecule. Converting the carboxylic acid to an ester or an amide will remove the ability to form strong hydrogen-bonded dimers, which often leads to improved solubility in less polar organic solvents. This is a common strategy in medicinal chemistry to improve the drug-like properties of a compound.

Experimental Protocol: Screening for an Optimal Co-solvent System

This protocol provides a systematic approach to identifying a suitable co-solvent system for a poorly soluble polyhalogenated indole carboxylic acid.

Objective: To determine a co-solvent ratio that maintains the solubility of the target compound at the desired concentration.

Materials:

  • Polyhalogenated indole carboxylic acid

  • Primary solvent (a high-polarity solvent in which the compound is soluble, e.g., DMSO)

  • Secondary solvent (the bulk solvent for the experiment, e.g., acetonitrile, ethanol, or an aqueous buffer)

  • Vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of your polyhalogenated indole carboxylic acid.

    • Add the primary solvent (e.g., DMSO) dropwise while vortexing until the solid is completely dissolved. Aim for a high but manageable concentration (e.g., 10-50 mg/mL).

  • Set up a Titration Series:

    • In a series of labeled vials, add increasing volumes of the secondary solvent.

    • To each vial, add a fixed volume of your concentrated stock solution.

    • Vortex each vial immediately after adding the stock solution.

  • Observe for Precipitation:

    • Visually inspect each vial for any signs of precipitation (cloudiness, solid particles).

    • Allow the vials to stand at room temperature for a set period (e.g., 30 minutes) and re-examine.

  • Determine the Optimal Ratio:

    • The highest ratio of secondary to primary solvent that remains a clear solution is your optimal co-solvent system for that concentration.

Data Presentation: Solubility Trends

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Non-polar Aprotic Hexanes, ToluenePoorCannot disrupt the strong hydrogen bonding of the carboxylic acid dimers.
Halogenated Dichloromethane, ChloroformPoor to ModerateCan offer some dipole-dipole interactions, but generally not sufficient to overcome dimer formation.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ExcellentStrong hydrogen bond acceptors that can effectively solvate the carboxylic acid proton.[2]
Polar Protic Methanol, EthanolModerate to GoodCan act as both hydrogen bond donors and acceptors, disrupting dimers and solvating the carboxyl group.[1]
Aqueous (acidic) Water, pH < 4Very PoorThe carboxylic acid will be in its protonated, less polar form.
Aqueous (basic) Water + Base, pH > 8GoodThe carboxylic acid will be deprotonated to the more polar and soluble carboxylate salt.

Visualization of the Decision-Making Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of a polyhalogenated indole carboxylic acid.

solubility_workflow start Start: Poor Solubility Observed solvent_screen Attempt to Dissolve in: - Polar Aprotic (DMSO, DMF) - Polar Protic (EtOH, MeOH) start->solvent_screen dissolved Is the compound soluble? solvent_screen->dissolved yes_stock Prepare Concentrated Stock Solution dissolved->yes_stock Yes no_heat Try Gentle Heating dissolved->no_heat No co_solvent Use as a Co-solvent System yes_stock->co_solvent dissolved_heat Is it soluble with heat? no_heat->dissolved_heat yes_heat Use heating for dissolution (check thermal stability) dissolved_heat->yes_heat Yes no_ph Is an aqueous or protic solvent system acceptable? dissolved_heat->no_ph No ph_adjust Adjust pH (add base) no_ph->ph_adjust Yes derivatize Consider Derivatization (Ester or Amide Formation) no_ph->derivatize No dissolved_ph Is it soluble with pH adjustment? ph_adjust->dissolved_ph yes_ph Use pH-adjusted solvent system dissolved_ph->yes_ph Yes dissolved_ph->derivatize No end Consult Further Resources derivatize->end

Sources

Technical Support Center: Stability & Synthesis of Indole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decarboxylation of indole-3-carboxylic acids during heating Audience: Researchers, Medicinal Chemists, and Process Chemists Status: Active Support Guide

Introduction: The "Electronic Trap" of C3

Why is this happening? Indole-3-carboxylic acids (I3CA) are notoriously unstable because the indole C3 position is highly electron-rich (enamine-like). Unlike typical benzoic acids, I3CAs are susceptible to thermal decarboxylation , often occurring well below their melting points.

The driving force is the formation of a protonated intermediate (or zwitterion) where the indole nitrogen’s lone pair pushes electron density to C3, facilitating the cleavage of the C-C bond and release of CO₂. This process is acid-catalyzed and thermally accelerated .

Module 1: Diagnostic & Triage (FAQ)

Q1: My reaction mixture turned dark brown/black upon heating. Is my product gone? A: Likely, yes. This is the "Indole Polymerization Signature."

  • Cause: Decarboxylation yields the parent indole. Indoles are prone to oxidative polymerization (forming indigo-like oligomers) when exposed to air and heat, leading to dark tars.

  • Verification: Check TLC. The decarboxylated indole is significantly less polar than the starting carboxylic acid. If you see a non-polar spot and a baseline streak, decarboxylation has occurred.

Q2: I tried to make the acid chloride using SOCl₂ at reflux, but I got no product. Why? A: You likely synthesized the decarboxylated indole or a dimer.

  • Mechanism: Thionyl chloride generates HCl as a byproduct. High temperature + strong acid (HCl) + electron-rich ring = rapid decarboxylation.

  • Solution: Avoid acid chlorides. Use activated esters (NHS, HOBt) or mixed anhydrides at low temperatures (see Module 3).

Q3: Can I use acidic washes during workup? A: Proceed with extreme caution.

  • Risk: While the solid acid is relatively stable, I3CA in solution (especially in organic solvents with trace aqueous acid) can decarboxylate during concentration on a rotavap if the bath temperature exceeds 40°C.

Module 2: The Decarboxylation Mechanism

Understanding the enemy is critical. The diagram below illustrates the path of least resistance that you must block.

DecarboxylationMechanism cluster_prevention Prevention Zone I3CA Indole-3-Carboxylic Acid (I3CA) Protonation C3-Protonation (Acid Catalysis) I3CA->Protonation + H+ / Heat Zwitterion Indolenine Intermediate (High Energy) Protonation->Zwitterion Resonance Stabilization TS Transition State (C-C Bond Break) Zwitterion->TS - CO2 Indole Decarboxylated Indole + CO2 TS->Indole Irreversible

Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that the protonation of C3 is the rate-determining trigger.

Module 3: Prevention Strategies & Troubleshooting

Substituent Effects (Know Your Risk)

Not all I3CAs are equally unstable. Electron-Withdrawing Groups (EWGs) stabilize the molecule by reducing the electron density at C3, making protonation harder. Electron-Donating Groups (EDGs) accelerate decomposition.

Substituent TypeExamplesStability RiskRecommended Max Temp
Strong EDG -OMe, -OH, -NH₂CRITICAL < 25°C (Ice Bath)
Weak EDG/Neutral -Me, -H (Parent)HIGH < 40°C
Weak EWG -Cl, -Br, -FMODERATE < 60°C
Strong EWG -NO₂, -CN, -CO₂RLOW < 80°C
Reaction Engineering: The "Safe Zone"
A. Solvent Selection
  • AVOID: High-boiling acidic solvents (Acetic acid) or high-boiling ethers that require excessive heat to remove (Diglyme).

  • PREFERRED: Aprotic polar solvents (DMF, DMAc, DMSO) allow reactions to proceed at lower temperatures due to better solubility.

  • TIP: If using EtOAc or DCM, ensure they are acid-free. Traces of HCl in DCM (from decomposition) can trigger I3CA loss.

B. Coupling Reagents (Amide Synthesis)

Never use thermal dehydration or unbuffered acid chloride generation.

  • Gold Standard: HATU / DIPEA or EDC / HOBt.

    • Why: These operate at pH ~8 (basic) and activate the carboxylate without protonating the ring.

  • Alternative: Mixed Anhydrides (Isobutyl chloroformate / NMM).

    • Condition: Must be done at -10°C to 0°C.

Module 4: Validated Experimental Protocols

Protocol A: "Cold-Activation" Amide Coupling

Use this for coupling I3CA to amines without decarboxylation.

Reagents:

  • Indole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration ~0.2 M)

Step-by-Step:

  • Dissolution: Charge I3CA and HATU into a flask. Add anhydrous DMF.

  • Base Addition (Critical): Cool the mixture to 0°C (ice bath). Add DIPEA dropwise.

    • Checkpoint: The solution typically turns yellow. Ensure pH is >8 (spot on wet pH paper). Basic conditions prevent the formation of the unstable protonated intermediate.

  • Activation: Stir at 0°C for 15 minutes.

  • Coupling: Add the amine.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Do NOT heat.

  • Monitoring: Monitor by HPLC or TLC. Reaction is usually complete in 2-4 hours.

  • Workup: Dilute with water (precipitate often forms) or extract with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Avoid 1M HCl washes.

Protocol B: Safe Isolation (Workup)

How to remove solvent without destroying the product.

  • Neutralization: If the reaction was acidic, neutralize with sat. NaHCO₃ before concentration.

  • Rotary Evaporation:

    • Set bath temperature to maximum 35°C .

    • Use a high-vacuum pump to remove solvents like DMF at this low temperature.

  • Storage: Store the solid product at -20°C, protected from light.

Module 5: Synthesis Decision Tree

Use this logic flow to determine the safest route for your specific substrate.

DecisionTree Start Start: Synthesis with I3CA Q1 Does the reaction require Temperatures > 60°C? Start->Q1 Q2 Is the Indole ring electron-rich (EDGs)? Q1->Q2 No (Low Temp OK) RouteB Route B: Protection Required (Convert to Methyl Ester first) Q1->RouteB Yes (High Temp Needed) RouteA Route A: Direct Coupling (HATU/EDC @ RT) Q2->RouteA No (EWG or H) RouteC Route C: Flow Chemistry (Limit residence time) Q2->RouteC Yes (Very Unstable) RouteB->RouteA Hydrolyze Ester only at final step (LiOH, RT)

Figure 2: Decision matrix for selecting synthetic routes based on thermal requirements and substrate stability.

References

  • Mechanism of Decarboxylation

    • Longridge, J. L., & Long, F. A. (1968). Acid-Catalyzed Decarboxylation of Indole-3-Carboxylic Acid. Journal of the American Chemical Society.
    • Key Finding: Establishes the zwitterionic mechanism and pH dependence.
  • Substituent Effects & Catalysis

    • Lu, Y., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids. The Journal of Organic Chemistry.
    • Key Finding: Hammett studies showing electron-donating groups accelerate decarboxylation; provides d
  • Alternative Coupling Strategies

    • Umehara, A., et al. (2023).[1] Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemCatChem.[1]

    • Key Finding: Demonstrates "heat-free" coupling using DMAPO/Boc2O to avoid decomposition of unstable heteroarom
  • Enzymatic/Biological Stability

    • Gahloth, D., et al. (2022).[2] Structural and biochemical characterization of the indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry.

    • Key Finding: Highlights the reversibility of the reaction and stability conditions in aqueous buffers.

Sources

Technical Support Center: Palladium Remediation in Indole-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Palladium (Pd) Impurities from Indole-3-Carboxylic Acid (I3CA) Document ID: TS-I3CA-PD-001 Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Regulatory Context[1][2]

In the synthesis of Indole-3-Carboxylic Acid (I3CA) via Palladium-catalyzed carbonylation or cross-coupling (e.g., from 3-iodoindole), residual Pd often persists due to coordination with the indole nitrogen and the carboxylic acid moiety.

Regulatory Limits (ICH Q3D):

  • Oral Administration: < 10 ppm (based on 10g/day max daily dose).[1]

  • Parenteral Administration: < 1 ppm.

Core Strategy: This guide prioritizes a "Base-Acid Swing" extraction as the primary purification vector. This exploits the acidity of the carboxylic acid (pKa ~4.5) to separate it from non-polar Pd-ligand complexes. Silica-based scavengers are recommended only as a secondary "polishing" step.

Primary Protocol: The "Base-Acid Swing" Extraction

Use this method first. It is the most cost-effective and scalable method for removing bulk Palladium-phosphine complexes.

Mechanism of Action

Indole-3-carboxylic acid can be deprotonated by mild base to form a water-soluble carboxylate salt. Most Pd-catalysts (e.g.,


, 

) and their ligands are lipophilic and neutral; they will remain in the organic phase.
Step-by-Step Protocol

Reagents:

  • Sodium Bicarbonate (

    
    ) saturated solution OR 1M NaOH.
    
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid: 1M HCl or 1M

    
    .
    

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc. (If the product has precipitated, filter it first, but this protocol assumes a crude reaction solution).

  • Extraction (The Swing): Add 1M NaOH (3 equiv). Shake and separate layers.

    • Chemistry: The I3CA becomes sodium indole-3-carboxylate (Water Layer). The Pd catalyst remains in the EtOAc (Organic Layer).

  • Wash: Wash the Aqueous Layer twice with fresh EtOAc.

    • Purpose: Removes entrained organic solvent and residual Pd complexes.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl until pH < 3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry.

Workflow Diagram

BaseAcidSwing node_start Crude Mixture (in EtOAc) node_base Add 1M NaOH (Deprotonation) node_start->node_base node_sep Phase Separation node_base->node_sep node_org Organic Layer (Contains Pd-Ligands) node_sep->node_org Top Layer node_aq Aqueous Layer (Contains I3CA Salt) node_sep->node_aq Bottom Layer node_waste Organic Waste (Pd Rich) node_org->node_waste node_wash Wash with fresh EtOAc (Remove entrained Pd) node_aq->node_wash node_acid Acidify with 1M HCl (Precipitation) node_wash->node_acid node_wash->node_waste Washings node_final Pure Indole-3-Carboxylic Acid (Solid) node_acid->node_final

Caption: Logical flow of the Base-Acid Swing extraction. By temporarily converting the product to a salt, lipophilic Pd impurities are partitioned into the organic waste.

Secondary Protocol: Scavenger Polishing

Use this if the Base-Acid Swing yields product with >50 ppm Pd, or if the Pd species is water-soluble (rare for this synthesis).

Scavenger Selection Guide

The carboxylic acid group on I3CA is sensitive to basic scavengers (which may form salts). The indole nitrogen is a weak donor but can compete.

Scavenger TypeFunctional GroupCompatibility with I3CATarget Pd SpeciesRecommendation
SiliaMetS® Thiol -SH (Thiol)High. Neutral pH.Pd(II), Pd(0)Primary Choice
SiliaMetS® TMT Trimer-captotriazineHigh. Very robust.Pd(II), Pd(0)Best for <10 ppm
SiliaMetS® Diamine EthylenediamineLow. Basic nature may react with COOH.Pd(II)Avoid
Activated Carbon CarbonMedium. Non-specific adsorption.Colloidal PdUse for "grey" product
Experimental Protocol (Batch Mode)
  • Solvent System: Dissolve I3CA in THF or MeOH (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual Pd content (if known) or 10% w/w relative to the substrate.

  • Conditions: Stir at 50°C for 4 hours .

    • Note: Elevated temperature significantly improves scavenging kinetics for Pd.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Check Pd levels via ICP-MS.

Troubleshooting & FAQs

Q1: My product is grey or black after the Base-Acid Swing. What happened?

Diagnosis: This indicates Colloidal Palladium (Pd nanoparticles). These are not soluble in organic solvents and can "crash out" along with your product during acidification. Solution:

  • Redissolve the product in a polar solvent (THF or MeOH).

  • Add Activated Carbon (Charcoal) (10-20 wt%).

  • Heat to reflux for 1 hour.

  • Filter while hot through a tight Celite pad.

  • Recrystallize.[2][3][4]

Q2: Can I use amine-based scavengers (e.g., WA21J, Diamine)?

Diagnosis: Generally, No . Reasoning: Indole-3-carboxylic acid is acidic. Amine scavengers act as bases. You risk forming an ammonium salt of your product, which might bind irreversibly to the resin or alter solubility, leading to yield loss. Stick to Thiol (SH) or Thiourea based scavengers which operate neutrally.

Q3: The scavenger isn't filtering out; the filtrate is cloudy.

Diagnosis: Scavenger attrition (particle breakdown) or improper filter pore size. Solution:

  • Switch to a Silica-based scavenger (rigid backbone) rather than a Polymer-based resin (which can swell/break).

  • Use a 0.22 µm membrane filter for the final step rather than just filter paper.

Q4: How do I validate that the Pd is actually gone without an ICP-MS?

Diagnosis: You need a quick qualitative check. Solution: Use a Colorimetric Spot Test .

  • Dissolve 5 mg of product in 0.5 mL DMSO.

  • Add 1 drop of N,N-dimethyl-4-nitrosoaniline (or commercial Pd check solution).

  • Result: A color change (usually to red/pink) indicates Pd > 20-50 ppm. No color change suggests you are likely safe to proceed to quantitative ICP-MS testing.

Decision Logic for Purification

DecisionTree start Crude I3CA Product check_color Visual Inspection: Is it Grey/Black? start->check_color colloidal Yes: Colloidal Pd Present check_color->colloidal Yes soluble No: Soluble Pd Complex check_color->soluble No carbon_treat Action: Activated Carbon Treatment (Hot Filtration) colloidal->carbon_treat base_swing Action: Base-Acid Swing Extraction (See Module 2) carbon_treat->base_swing soluble->base_swing test_pd Test Pd Level (ICP-MS) base_swing->test_pd pass < 10 ppm (Release) test_pd->pass Pass fail > 10 ppm test_pd->fail Fail scavenger Action: Thiol-Silica Scavenger (50°C, 4h) fail->scavenger scavenger->test_pd Retest

Caption: Decision matrix for selecting the appropriate purification workflow based on visual and quantitative data.

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Impurities). [Link]

Sources

Troubleshooting low reactivity of electron-deficient indole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Reactivity Support Hub .

This guide addresses the specific chemical behavior of electron-deficient indole carboxylic acids (e.g., nitro-, cyano-, or trifluoromethyl-substituted indoles). These substrates often fail in standard amide couplings or esterifications due to a "perfect storm" of electronic deactivation, poor solubility, and competitive side reactions like decarboxylation.

Module 1: Diagnostic & Mechanistic Analysis

Before attempting a new protocol, diagnose why your reaction failed. The low reactivity of electron-deficient indoles is rarely due to a single factor.

The "Why": Three Failure Modes
  • The Zwitterion Trap (Solubility): Indole carboxylic acids possess an acidic N-H (pKa ~16, lowered by EWGs) and an acidic -COOH. In basic media (common for HATU/EDC couplings), the N-H deprotonates. The resulting anionic species forms strong intermolecular hydrogen-bonded aggregates (brick-dust solids) that precipitate out of DCM or DMF, halting kinetics.

  • Electronic Deactivation (Nucleophilicity vs. Electrophilicity):

    • 2-COOH: Electron-withdrawing groups (EWGs) on the ring pull density, making the carbonyl carbon more electrophilic (good), but the N-H becomes more acidic (bad, see Zwitterion Trap).

    • 3-COOH: These are electronically connected to the nitrogen lone pair. EWGs disrupt this conjugation, but the primary risk here is thermal decarboxylation before coupling occurs.

  • Competitive N-Acylation: If the N-H is not protected, activated esters (OBt/OAt) can react with the indole nitrogen (N1) instead of the intended amine, forming unstable N-acyl byproducts that hydrolyze back to starting material during workup.

Visual Diagnostic: The Decision Matrix

Use this logic flow to select your rescue protocol.

IndoleDecisionTree Start START: Reaction Failure Analysis PosCheck Position of -COOH? Start->PosCheck EWGCheck Strong EWG present? (-NO2, -CN, -CF3) PosCheck->EWGCheck 2-Position MethodB PROTOCOL B: Mixed Anhydride (IBCF) *Low Temp Activation* PosCheck->MethodB 3-Position (Risk: Decarboxylation) Solubility Is SM soluble in DCM/DMF? EWGCheck->Solubility Yes MethodA PROTOCOL A: Acid Chloride (Oxalyl Cl) *Force the electrophile* EWGCheck->MethodA No (Standard Indole) Solubility->MethodA Yes MethodC PROTOCOL C: Solubilizing Agents (LiCl / Protecting Groups) Solubility->MethodC No (Precipitates) MethodC->MethodA After Protection

Figure 1: Decision tree for selecting the optimal coupling strategy based on substitution pattern and solubility.

Module 2: Troubleshooting Protocols

Protocol A: The "Nuclear Option" (Acid Chlorides via Oxalyl Chloride)

Best for: Electron-deficient Indole-2-COOH, Sterically hindered substrates.

Standard coupling agents (HATU, EDC) rely on the formation of an active ester. If the indole is electron-deficient, the attack of the amine on this ester is sluggish.[1] Converting the acid to an acid chloride creates a highly reactive species that overcomes electronic deactivation.

WARNING: Do not use Thionyl Chloride (


) with heating for sensitive indoles; it can cause chlorination of the ring. Use Oxalyl Chloride at room temperature.

Step-by-Step:

  • Suspension: Suspend Indole-COOH (1.0 equiv) in anhydrous DCM (0.2 M). If insoluble, add a catalytic amount of DMF (3-5 drops).

  • Activation: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Conversion: Allow to warm to RT and stir for 1-2 hours.

    • Checkpoint: The reaction should turn from a suspension to a clear solution as the acid chloride forms.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions with the amine).

  • Coupling: Re-dissolve the crude acid chloride in DCM/THF. Add the amine (1.1 equiv) and a non-nucleophilic base (DIPEA or 2,6-Lutidine, 2.0 equiv) at 0°C.

Why this works: The acid chloride is small and highly electrophilic, bypassing the steric and electronic barriers that stall HATU/EDC reactions [1].

Protocol B: The "Gentle Option" (Mixed Anhydride)

Best for: Indole-3-COOH (Prone to decarboxylation).

Indole-3-carboxylic acids are unstable. The bond between C3 and the carboxyl group can break, releasing


, especially if heated or treated with strong acids [2]. This protocol operates strictly at low temperatures.

Step-by-Step:

  • Dissolution: Dissolve Indole-3-COOH (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in anhydrous THF at -15°C (Salt/Ice bath).

  • Activation: Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Stir for 10-15 mins.

    • Mechanism:[2][3][4][5] Forms a mixed anhydride intermediate.

  • Coupling: Add the amine (1.0 equiv) dropwise.

  • Warm-up: Allow to warm to RT slowly over 4 hours.

Key Constraint: Do not use excess base, as it promotes decarboxylation of the activated intermediate.

Protocol C: Overcoming "Brick Dust" Insolubility

Best for: Nitro-indoles or highly crystalline zwitterions.

If your starting material sits at the bottom of the flask in DMF, no reaction will occur.

Strategy 1: The LiCl Trick Add anhydrous Lithium Chloride (LiCl, 2-3 equiv) to the reaction mixture (DMAc or DMF).

  • Mechanism:[2][3][4][5] LiCl disrupts the intermolecular hydrogen bond network (N-H...O=C) that causes aggregation, effectively "salting in" the organic molecule [3].

Strategy 2: Transient Silylation If you cannot permanently protect the Nitrogen:

  • Treat the indole acid with BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv) in DCM.

  • Stir for 30 mins. This silylates both the carboxylic acid and the indole nitrogen, rendering the molecule soluble and lipophilic.

  • Add the acid chloride generator (Oxalyl Chloride) followed by the amine. The silyl groups fall off during the aqueous workup.

Module 3: Data & Comparison of Coupling Agents

When standard methods fail, switching reagents is the first line of defense.

Coupling ReagentReactivity ProfileRecommended ForRisk Factor
HATU HighStandard couplingsN-Acylation: Can react with Indole N1 if unprotected.
EDC / HOBt Moderate3-COOH (Mild)Urea Formation: Slow kinetics lead to rearrangement byproducts.
T3P (Propylphosphonic anhydride) HighSterically hindered 2-COOHLow Epimerization: Excellent for chiral amines.
Ghosez's Reagent Very HighUnreactive/Insoluble acidsMoisture Sensitivity: Must be strictly anhydrous. Generates acid chloride in situ neutrally.
TFFH HighElectron-deficient acidsFluoride: Generates acyl fluoride, which is stable to water but highly reactive toward amines [4].

Module 4: Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that is less polar than my product, but it disappears after workup. What is it? A: This is likely the N-acylated indole . The coupling reagent activated the carboxylic acid, but the active ester attacked the indole nitrogen (N1) of another molecule. These N-acyl bonds are labile and hydrolyze back to the starting material during aqueous wash (NaHCO3). Fix: Use Protocol C (Transient Silylation) or permanently protect the nitrogen with a Boc group.

Q: My Indole-3-COOH reaction turned black and bubbled. What happened? A: You triggered decarboxylation . The bubbling was


 release. This happens if the reaction gets too hot (>40°C) or the medium is too acidic.
Fix: Switch to Protocol B (Mixed Anhydride) and keep the temperature below 0°C during activation.

Q: Can I use the Vilsmeier Reagent (POCl3/DMF) to activate my acid? A: Proceed with caution. While Vilsmeier reagent can activate acids, it is also a potent formylating agent. It will likely attack the C3 position of your indole ring (if open) to form an aldehyde, creating a mess of mixtures [5]. Use Oxalyl Chloride with catalytic DMF instead—it is more selective for the carboxyl group.

References

  • Due-Hansen, M. E., et al. (2015).[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3] Organic & Biomolecular Chemistry. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Context on Indole-3-COOH instability).
  • Seebach, D., et al. (1990). "Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts." Helvetica Chimica Acta.
  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): A convenient reagent for the synthesis of acyl fluorides and peptide coupling." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Vilsmeier-Haack Formylation of Indoles: Protocols and Side Reactions." Link

Sources

Validation & Comparative

Antitumor Potency of Halogenated Indole-3-Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antitumor Potency of Halogenated Indole-3-Carboxylic Acids in A549 Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the A549 cell line remains the gold standard for evaluating cytotoxicity. While platinum-based chemotherapies (e.g., Cisplatin) are effective, they are plagued by nephrotoxicity and acquired resistance.

This guide evaluates Halogenated Indole-3-Carboxylic Acids (HICAs) as a potent alternative scaffold. Unlike the parent indole-3-carboxylic acid (I3CA), which exhibits limited bioavailability, halogenated derivatives (specifically at the C5 and C6 positions) introduce critical lipophilic and electronic modifications. These modifications enhance cellular uptake and metabolic stability, driving superior antitumor efficacy through distinct apoptotic pathways.

The "Halogen Effect" in Drug Design

The incorporation of halogens (Cl, Br, F) into the indole scaffold is not merely structural; it is functional.

  • Lipophilicity: Increases membrane permeability (logP), facilitating passive transport into A549 cells.

  • Electronic Effects: Halogens act as electron-withdrawing groups, altering the pKa of the carboxylic acid moiety and enhancing hydrogen bond interactions with target proteins (e.g., Bcl-2, p53).

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing a representative Halogenated Indole-3-Carboxylic Acid derivative (specifically the nitrogen mustard derivative T1089 and 5-bromo-I3CA analogs) against standard-of-care agents and non-halogenated controls.

Table 1: Cytotoxicity Profile (IC50) in A549 Cell Lines (72h Exposure)
Compound ClassSpecific AgentIC50 (µM)Selectivity Index (SI)*Mechanism of Action
Target Product 5-Bromo-Indole-3-Carboxylic Acid Derivative (T1089) 33.4 ± 1.3 > 5.0 DNA Alkylation / p53 Activation
Parent ScaffoldIndole-3-Carboxylic Acid (Non-halogenated)> 200N/AWeak Cell Cycle Arrest
Standard ControlCisplatin (CDDP)4.2 - 16.5< 2.0DNA Crosslinking
Standard ControlDoxorubicin0.5 - 3.5< 1.0Topoisomerase II Inhibition
  • Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (A549). Higher SI indicates lower toxicity to healthy tissue.

  • Data Source: Synthesized from comparative cytotoxicity studies [1][2].[1]

Key Comparative Insights
  • Safety Profile: While Cisplatin is more potent (lower IC50), it is non-selective, killing normal fibroblasts (e.g., BALB/3T3) at concentrations as low as 2.7 µM. The halogenated derivative T1089 retains efficacy at 33.4 µM but is significantly less toxic to non-malignant cells, offering a wider therapeutic window [1].

  • Resistance Reversal: A549 cells often develop resistance to Cisplatin via efflux pumps. HICAs, due to their distinct lipophilic profile, often bypass these specific transporters, maintaining potency in Cisplatin-resistant sub-lines (A549/DDP) [3].

Structure-Activity Relationship (SAR) Visualization[2]

Understanding where to halogenate is as critical as the halogenation itself. The diagram below illustrates the SAR logic for optimizing antitumor potency.

SAR_Logic Core Indole-3-Carboxylic Acid (Scaffold) C5_Pos C5 Position (Critical for Potency) Core->C5_Pos Halogenation C6_Pos C6 Position (Metabolic Stability) Core->C6_Pos Halogenation COOH C3 Carboxylic Acid (H-Bond Donor/Acceptor) Core->COOH Preserved Effect_Br Bromine (Br): Max Lipophilicity High IC50 Reduction C5_Pos->Effect_Br Preferred Subst. Effect_F Fluorine (F): Blocks Metabolism Increases Stability C6_Pos->Effect_F Preferred Subst. Target Target Binding (Bcl-2 / DNA) COOH->Target Ionic Interaction Effect_Br->Target Enhanced Hydrophobic Interaction

Figure 1: SAR map highlighting the strategic advantage of C5-Bromination for maximizing lipophilic interaction with target proteins.

Mechanistic Validation: The Apoptotic Cascade

Unlike non-specific alkylating agents, HICAs often trigger a regulated cell death pathway. In A549 cells, the mechanism involves the upregulation of p53, leading to the activation of the intrinsic mitochondrial pathway.

Apoptosis_Pathway HICA Halogenated Indole-3-CA (Intracellular) ROS ROS Generation (Oxidative Stress) HICA->ROS DNA_Damage DNA Damage (Double Strand Breaks) HICA->DNA_Damage p53 p53 Activation (Phosphorylation) ROS->p53 DNA_Damage->p53 Bax Bax Translocation (Mitochondria) p53->Bax Upregulates Bcl2 Bcl-2 Inhibition p53->Bcl2 Represses CytoC Cytochrome C Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Signaling cascade induced by HICAs in A549 cells, characterized by ROS-mediated p53 activation and mitochondrial dysfunction.

Experimental Protocols (Self-Validating Systems)

To replicate these findings and validate the potency of your specific halogenated derivative, follow these rigorous protocols.

Protocol A: Quantitative Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures metabolic activity as a proxy for viability. It is robust for adherent lines like A549.

  • Seeding: Plate A549 cells at a density of

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve HICA derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM) in culture medium.

    • Control: Vehicle control (DMSO < 0.5%) and Positive Control (Cisplatin 20 µM).

  • Incubation: Treat cells for 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Aspirate medium and dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. response) in GraphPad Prism.

Protocol B: Apoptosis Verification (Annexin V-FITC/PI)

Rationale: Distinguishes between necrotic toxicity (membrane rupture) and programmed cell death (PS exposure).

  • Treatment: Treat A549 cells with the IC50 concentration of the HICA for 24 hours.

  • Harvesting: Trypsinize cells (gentle action to preserve membrane integrity) and wash 2x with cold PBS.

  • Staining: Resuspend

    
     cells in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Criterion: Significant shift to Q4/Q2 compared to vehicle.

References

  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. MDPI Pharmaceuticals. [Link]

  • A comparative study on cisplatin analogs containing 7-azaindole and its halogeno-derivatives. Journal of Molecular Structure. [Link]

  • PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of resistance. Cancer Medicine. [Link]

  • Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. PubMed. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI Molecules. [Link]

Sources

Comparative Guide: 6-Bromo-5-Fluoroindole Binding Affinity to IDO/TDO Enzymes

[1]

Executive Summary

6-bromo-5-fluoroindole represents a critical "hybrid" scaffold in the fragment-based drug discovery (FBDD) of dual IDO1/TDO2 inhibitors.[1] While simple indoles typically exhibit micromolar (µM) affinity, the specific halogenation pattern of this molecule attempts to bridge the structural requirements of two distinct heme-containing dioxygenases:

  • IDO1 (Indoleamine 2,3-dioxygenase 1): Prefers electron-withdrawing groups (halogens) at the 5-position to fill a hydrophobic pocket adjacent to the heme iron.[1]

  • TDO2 (Tryptophan 2,3-dioxygenase 2): Shows distinct sensitivity to 6-position substitution (e.g., 6-fluoroindole is a known TDO-selective fragment).[1]

This guide compares the theoretical and experimental binding profiles of this scaffold against clinical standards, elucidating why it serves as a potent starting block for dual-inhibitor design.[1]

Mechanistic Foundation: The Heme-Binding Challenge

Both IDO1 and TDO2 catalyze the rate-limiting step of the Kynurenine pathway (degradation of L-Tryptophan), but their active sites differ significantly.[1]

  • IDO1 Mechanism: The active site contains a heme iron (Fe²⁺/Fe³⁺).[1] Inhibitors often bind directly to the heme iron (Type I/III) or occupy the substrate pocket to prevent Tryptophan binding (Type II/IV).[1]

  • TDO2 Mechanism: TDO is a tetramer with a more rigid hydrophobic pocket.[1] It is less promiscuous than IDO1.[1]

Pathway Visualization

The following diagram illustrates the Kynurenine pathway and the intervention points for 6-bromo-5-fluoroindole.[1]

KynureninePathwayTrpL-TryptophanIDOIDO1 / IDO2(Target A)Trp->IDOTDOTDO2(Target B)Trp->TDOKynN-FormylkynurenineKynurenineKynurenineKyn->KynurenineTregsT-Reg Differentiation(Immune Suppression)Kynurenine->TregsAhR ActivationIDO->KynTDO->KynInhibitor6-Bromo-5-Fluoroindole(Dual Scaffold)Inhibitor->IDOInhibition(5-Pos Dominant)Inhibitor->TDOInhibition(6-Pos Dominant)

Caption: Dual inhibition mechanism where the scaffold targets the rate-limiting step of Tryptophan degradation.[1]

Comparative Binding Analysis

The binding affinity of 6-bromo-5-fluoroindole is best understood by deconstructing it into its constituent pharmacophores (5-fluoro and 6-bromo) and comparing it to reference inhibitors.[1]

Table 1: Comparative Binding Affinity & Selectivity Profile
CompoundIDO1 Affinity (IC50/Ki)TDO2 Affinity (IC50/Ki)Selectivity ProfileMechanistic Insight
6-Bromo-5-Fluoroindole ~10 - 50 µM (Est.)~5 - 20 µM (Est.)Dual / Balanced Hybrid scaffold. 5-F mimics Trp; 6-Br exploits TDO hydrophobic pocket.[1]
5-Bromoindole 12 µM> 100 µMIDO1 Selective5-Br fills IDO1 "Pocket A" efficiently; clashes in TDO.
6-Fluoroindole (LM10 Core) > 100 µM5.6 µM (Ki)TDO2 Selective 6-F is a key determinant for TDO selectivity (see Ref 1).[1]
L-1-Methyl-Tryptophan (1-MT) ~30 µMWeak / InactiveIDO1 SelectiveStandard competitive inhibitor; lacks dual potency.[1]
Epacadostat ~10 nM> 10 µMHighly IDO1 SelectiveClinical standard.[1] Too large/polar for TDO active site.

*Note: Values for the specific 6-bromo-5-fluoro fragment are estimated based on SAR additivity of 5-Br and 6-F fragments.[1] Pure fragments typically exhibit micromolar affinity, serving as starting points for nanomolar leads.[1]

SAR Logic: Why 6-Br-5-F?
  • The 5-Position (IDO Driver): Substitution at the 5-position of the indole ring is critical for IDO1 inhibition.[1] A halogen here (F, Cl, Br) interacts with a hydrophobic cleft formed by Phe163 and Tyr126 in IDO1. 5-Fluoro is a bioisostere of hydrogen but provides electronic modulation; 5-Bromo is bulkier and often more potent for IDO1.[1]

  • The 6-Position (TDO Driver): Research on LM10 (a TDO inhibitor) demonstrated that 6-substitution (specifically 6-fluoro) retains or enhances TDO binding while often reducing IDO1 affinity.[1]

  • The Hybrid Hypothesis: 6-bromo-5-fluoroindole attempts to combine the 5-position occupancy required for IDO1 with the 6-position electronic properties tolerated by TDO2, creating a "Dual-Target" scaffold.[1]

Experimental Protocol: Validating Affinity

To objectively measure the binding affinity of this scaffold, a self-validating enzymatic assay is required.[1] This protocol uses UV-Vis spectroscopy to detect the formation of N-Formylkynurenine (NFK).[1]

Workflow Diagram

AssayWorkflowPrep1. Reagent Prep(hIDO1/hTDO2 Enzyme, L-Trp, Ascorbate, Methylene Blue)Mix2. Reaction Assembly(96-well plate: Enzyme + Inhibitor + Substrate)Prep->MixIncubate3. Incubation(37°C for 45-60 min)Mix->IncubateStop4. Termination(Add 30% Trichloroacetic Acid)Incubate->StopDetect5. Detection(Hydrolysis to Kynurenine -> Read Abs @ 480nmOR Direct NFK Read @ 321nm)Stop->DetectAnalyze6. Data Analysis(Sigmoidal Dose-Response -> Calculate IC50)Detect->Analyze

Caption: Standardized enzymatic assay workflow for determining IC50 values of indole-based inhibitors.

Detailed Methodology
  • Enzyme Source: Recombinant human IDO1 and TDO2 (expressed in E. coli and purified).[1]

  • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5) containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase (to prevent oxidative inactivation).[1]

  • Substrate: L-Tryptophan (Km is ~20 µM for IDO1, ~200 µM for TDO2). Crucial: Use L-Trp concentration at Km value for competitive inhibitor screening.[1]

  • Inhibitor Dilution: Dissolve 6-bromo-5-fluoroindole in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM). Ensure final DMSO < 1%.

  • Reaction:

    • Mix Enzyme + Inhibitor + Buffer.[1]

    • Initiate with L-Trp.[1][2]

    • Incubate at 37°C for 60 mins.

  • Detection:

    • Option A (Direct): Measure formation of N-formylkynurenine at 321 nm .

    • Option B (Colorimetric): Hydrolyze N-formylkynurenine to Kynurenine using 6N HCl (incubate 15 min @ 65°C), then react with p-Dimethylaminobenzaldehyde (p-DMAB) . Measure yellow-orange complex at 480-490 nm .[1]

  • Validation: Use Epacadostat (IDO1) and LM10 (TDO2) as positive controls.

Structural Insights & Binding Mode

Understanding how 6-bromo-5-fluoroindole binds is essential for optimization.[1]

  • Halogen Bonding: The bromine atom at position 6 is highly polarizable.[1] In TDO2, it may engage in halogen bonding with backbone carbonyls or specific residues in the exosite, a feature not present in IDO1.[1]

  • Electronic Effects: The 5-fluoro group withdraws electrons, reducing the electron density of the indole nitrogen (NH).[1] This increases the acidity of the NH proton, potentially strengthening the H-bond to the propionate arm of the heme or Ser167 (in IDO1).[1]

  • Steric Fit: The 6-bromo substituent is bulky.[1] In IDO1, the active site is somewhat flexible (induced fit), allowing accommodation.[1] In TDO2, the pocket is more rigid; success depends on the specific conformation of the "L-loop."[1]

References

  • Pilotte, L., et al. (2012).[1] "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase."[1][3] Proceedings of the National Academy of Sciences, 109(7), 2497-2502.[1] (Establishes 6-fluoroindole derivatives like LM10 as TDO selective). Link[1]

  • Röhrig, U. F., et al. (2010).[1] "Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition." Journal of Medicinal Chemistry, 53(3), 1172-1189.[1] (Detailed SAR on indole halogenation for IDO1). Link[1]

  • Dolg, P., et al. (2018).[1] "Structural basis for the inhibition of indoleamine 2,3-dioxygenase 1." Nature Communications.[1] (Structural data on IDO1 active site flexibility). Link

  • Santa Cruz Biotechnology. "6-Bromo-5-fluoroindole Product Data." (Chemical properties and CAS verification: 259860-08-7).[1][4][5][6][7][8] Link[1][8][9]

  • Opitz, C. A., et al. (2011).[1] "An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor."[1] Nature, 478, 197–203.[1] (Context on TDO-derived Kynurenine pathway). Link[1]

Structure-activity relationship (SAR) of halogenated indole-3-carboxylic acid auxin herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of halogenated indole-3-carboxylic acid derivatives, specifically focusing on the commercially relevant halogenated indole-3-acetic acid (IAA) scaffold and the emerging class of indole-3-carboxylic acid (I3CA) antagonists.

Executive Summary

The development of auxin herbicides has historically focused on synthetic scaffolds like phenoxyacetic acids (e.g., 2,4-D) and pyridine-carboxylates (e.g., picloram).[1] However, halogenated indole-3-carboxylic acid derivatives represent a unique class of "natural-mimic" herbicides.

This guide distinguishes between two critical scaffolds often conflated in literature:

  • Halogenated Indole-3-Acetic Acids (e.g., 4-Cl-IAA): These are potent TIR1 agonists . The halogenation (specifically at the C4 position) prevents metabolic degradation and increases receptor affinity, leading to hyper-auxinic toxicity (uncontrolled growth).

  • Indole-3-Carboxylic Acid Derivatives: Recent research identifies these as TIR1 antagonists . Lacking the acetate spacer, they bind the receptor but fail to trigger the SCF degradation complex, effectively stalling plant growth.

Key Insight: While 4-Cl-IAA is a potent agonist used in niche herbicides (e.g., for legumes), the I3CA scaffold is currently an experimental platform for designing auxin signaling blockers.

Chemical Scaffolds & Mechanism of Action

The Agonist Scaffold: 4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

Unlike endogenous Indole-3-Acetic Acid (IAA), which is rapidly degraded by plant peroxidases, 4-Cl-IAA is highly stable.

  • Mechanism: It binds to the TIR1/AFB F-box proteins.[2] This complex recruits Aux/IAA transcriptional repressors , marking them for ubiquitination and proteasomal degradation.

  • Result: Release of ARF (Auxin Response Factors)

    
     Uncontrolled gene expression 
    
    
    
    Epinasty, tissue swelling, and necrosis.
The Antagonist Scaffold: Indole-3-Carboxylic Acid (I3CA)
  • Mechanism: These compounds dock into the TIR1 auxin-binding pocket but lack the molecular geometry (specifically the carboxylate distance from the ring) to stabilize the TIR1-Aux/IAA interface effectively.

  • Result: They occupy the receptor, preventing endogenous auxin binding

    
     Stabilization of repressors 
    
    
    
    Growth inhibition (stunting).
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of Agonists (4-Cl-IAA) vs. Antagonists (I3CA).

AuxinSignaling Agonist Agonist (4-Cl-IAA) TIR1 TIR1/AFB Receptor (F-Box Protein) Agonist->TIR1 High Affinity Binding SCF SCF Complex (Ubiquitin Ligase) Agonist->SCF Promotes Assembly Antagonist Antagonist (I3CA Derivative) Antagonist->TIR1 Competitive Binding AuxIAA Aux/IAA Repressor Antagonist->AuxIAA Blocks Recruitment TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factor AuxIAA->ARF Remains Bound SCF->AuxIAA Ubiquitination Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Uncontrolled Growth) ARF->GeneExp Activates Inhibition Growth Inhibition (Stasis) ARF->Inhibition Repressed

Caption: Divergent signaling outcomes: 4-Cl-IAA (Agonist) triggers repressor degradation, while I3CA (Antagonist) stabilizes repressors.

Structure-Activity Relationship (SAR) Analysis

Halogen Position Effects (Indole Ring)

The position of the halogen atom is the single most critical determinant of biological activity.

PositionEffect on Activity (Agonist Potency)Mechanistic Explanation
C4 (e.g., 4-Cl) Significantly Increased Prevents enzymatic oxidation at the most reactive site. The 4-Cl substituent fits perfectly into the hydrophobic niche of the TIR1 pocket (Trp373 interaction).
C5 (e.g., 5-F, 5-Cl) Moderate / Variable Often reduces affinity compared to C4. 5-F-IAA is active but less potent than 4-Cl-IAA. Steric clash with the receptor wall can occur with larger halogens (Br, I).
C6 / C7 Decreased Generally results in lower auxin activity. Substituents here often disrupt the planar stacking required for TIR1 binding.
Halogen Identity (F vs. Cl vs. Br)
  • Chlorine (Cl): The "Goldilocks" substituent. It provides optimal lipophilicity (

    
    ) for membrane transport and sufficient steric bulk to block degradation without preventing receptor binding.
    
  • Fluorine (F): Mimics Hydrogen sterically but alters electronic properties (pKa). 5-F-IAA is a useful experimental tool but less effective as a herbicide due to rapid metabolism.

  • Bromine (Br): High lipophilicity but often too bulky for the tight TIR1 binding pocket, leading to reduced affinity (

    
    ).
    
The Side Chain: Acetic vs. Carboxylic
  • Acetic Acid (-CH2-COOH): Essential for agonist activity. The methylene spacer allows the carboxylate to reach the Arg403 anchor in TIR1 while the indole ring stacks with Phe82.

  • Carboxylic Acid (-COOH): Direct attachment creates a rigid molecule. Recent SAR studies show that adding

    
    -substituents (e.g., bulky esters) to I3CA converts them into antagonists  by preventing the "molecular glue" closure of the receptor.
    

Experimental Protocols (Self-Validating)

Protocol: Competitive Binding Assay (TIR1)

Objective: Determine the affinity (


 or 

) of a halogenated analog relative to IAA.
  • Preparation: Express and purify GST-TIR1 and His-Ask1 (Arabidopsis) from insect cell culture (Sf9).

  • Radioligand: Use

    
    -IAA (specific activity ~20 Ci/mmol).
    
  • Incubation:

    • Mix 5 nM GST-TIR1 complex with 5 nM

      
      -IAA in binding buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10% glycerol, 0.1% Tween 20, 2 mM DTT).
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the halogenated test compound (competitor).
    • Incubate for 30 mins at 4°C.

  • Separation: Trap protein-ligand complexes on polyethyleneimine-treated glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Validation:

    • Positive Control: Unlabeled IAA (

      
       nM).
      
    • Negative Control: Benzoic acid (should show no displacement).

    • Data Analysis: Plot % bound vs. log[competitor]. A shift to the left of IAA indicates higher affinity (e.g., 4-Cl-IAA).

Protocol: Root Growth Inhibition Assay

Objective: Quantify herbicidal activity (


) in a whole-plant system.
  • Plant Material: Arabidopsis thaliana (Col-0) seeds.

  • Media: Murashige & Skoog (MS) agar plates + 1% sucrose.

  • Treatment:

    • Sterilize seeds and plate on MS media containing serial dilutions of the test compound (0, 0.01, 0.1, 1, 10

      
      M).
      
    • Include solvent control (DMSO < 0.1%).

  • Growth: Stratify (4°C, 2 days) then transfer to vertical growth racks (22°C, 16h light).

  • Measurement:

    • After 7 days, scan plates.

    • Measure primary root length using ImageJ.

  • Interpretation:

    • Agonist (4-Cl-IAA): Severe root shortening, abundant root hairs, callus formation.

    • Antagonist (I3CA): Root elongation may be unaffected or inhibited without the characteristic "auxin phenotype" (swelling), depending on concentration.

Comparative Data Analysis

The following table synthesizes experimental data comparing halogenated indoles against industry standards.

CompoundClassReceptor Affinity (

)
Root Inhibition (

)
Metabolic Stability
IAA (Natural) Agonist~40 nM~50 nMLow (

< 2h)
4-Cl-IAA Agonist ~5-10 nM ~5 nM High (Resists Peroxidase)
5-F-IAA Agonist~100 nM~200 nMModerate
I3CA-Derivative Antagonist ~500 nM~10

M
High
2,4-D Synthetic Agonist~500 nM~100 nMVery High
Picloram Synthetic Agonist~800 nM~50 nMExtremely High

Note: Lower


 indicates higher affinity. Lower 

indicates higher potency.
SAR Logic Flowchart

SAR_Logic Start Indole Scaffold Modification SideChain Side Chain? Start->SideChain Acetic -CH2COOH (Acetic) SideChain->Acetic Linker Present Carboxylic -COOH (Carboxylic) SideChain->Carboxylic Direct Attach Halogen Halogenation Position? Acetic->Halogen Outcome4 TIR1 Antagonist (Inhibitor) Carboxylic->Outcome4 Blocks Active Site Pos4 Position 4 (Cl) Halogen->Pos4 Pos5 Position 5 (F/Cl) Halogen->Pos5 Pos67 Position 6/7 Halogen->Pos67 Outcome1 High Potency Agonist (Herbicide Candidate) Pos4->Outcome1 Optimized Hydrophobicity Outcome2 Moderate Agonist Pos5->Outcome2 Steric/Electronic Fit Outcome3 Weak Activity Pos67->Outcome3 Disrupted Stacking

Caption: Decision tree for predicting biological activity based on structural modifications.

References

  • Reinecke, D. M. (1999).[3] "4-Chloroindole-3-acetic acid and plant growth." Plant Growth Regulation, 27, 3-13.[3] Link

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link

  • Hayashi, K., et al. (2012).[4][5] "Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex." ACS Chemical Biology, 7(3), 590-598. Link

  • Health Canada PMRA. (2016). "Registration Decision RD2016-36, 4-Chloroindole-3-acetic acid." Publications.gc.ca. Link

  • Tivendale, N. D., et al. (2012). "Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid."[6] Plant Physiology, 159(3), 1055-1063. Link

Sources

Safety Operating Guide

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS: 1360931-06-1).[1][2] It is designed for researchers and safety officers requiring immediate, compliant operational standards.[1][2]

Part 1: Chemical Identity & Hazard Profile[1][2][3]

Before initiating disposal, you must validate the chemical state.[1][2] This compound is a halogenated indole derivative, classifying it as Halogenated Organic Waste .[1][2] Improper disposal (e.g., mixing with non-halogenated solvents) can damage incinerator scrubbers due to the formation of hydrobromic (HBr) and hydrofluoric (HF) acids during combustion.[1][2]

Core Chemical Data

Parameter Specification
CAS Number 1360931-06-1
Formula C₉H₅BrFNO₂
Physical State Solid (Powder), typically light green/yellow
Acidity Weakly acidic (Carboxylic acid moiety)

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |[1][2][3]

GHS Hazard Classification

Hazard Code Description Signal Word
H302 Harmful if swallowed WARNING
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation | |[1][2][3]

Part 2: Pre-Disposal Segregation & Packaging

Crucial Directive: Do NOT mix this compound with non-halogenated organic waste (e.g., pure acetone or ethanol waste streams).[1][2] Halogenated waste requires higher temperature incineration (>1100°C) and specific flue gas scrubbing.[1][2]

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Prohibited: Metal containers.[1][2][4] The carboxylic acid group can corrode metal over time, potentially leaching heavy metals into the waste or compromising container integrity.[1][2]

  • Lining: If using a drum for bulk disposal, ensure a 6-mil polyethylene liner is used.[1][2]

Labeling Requirements

Standard hazardous waste labels must include:

  • Chemical Name: 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid.[1][2][5][6]

  • Hazard Class: Irritant, Toxic.[1][2]

  • Constituents: Explicitly list "Bromine" and "Fluorine" content.

Part 3: Disposal Workflow (Decision Matrix)

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Dry Powder LiquidWaste Dissolved in Solvent (e.g., DMSO/MeOH) StateCheck->LiquidWaste Solution Segregation Segregate: Halogenated Solids SolidWaste->Segregation LiqSegregation Segregate: Halogenated Solvents LiquidWaste->LiqSegregation Container Container: HDPE Wide-Mouth Jar Segregation->Container LiqContainer Container: Amber Glass/HDPE Carboy LiqSegregation->LiqContainer Labeling Label: 'Toxic, Halogenated' Container->Labeling LiqContainer->Labeling EHS Hand-off to EHS / High-Temp Incineration Labeling->EHS

Figure 1: Decision matrix for segregating and packaging halogenated indole waste.

Detailed Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids) [1][2]

  • Collection: Sweep spilled powder or collect expired solids using a dedicated brush/scoop.[1][2]

  • Bagging: Place solid waste into a clear, sealable polyethylene bag (secondary containment).

  • Containerization: Place the sealed bag into the designated Halogenated Solid Waste drum or pail.[1][2]

  • Wipes/PPE: Contaminated gloves and paper towels must also go into this stream, not regular trash.[1][2]

Scenario B: Liquid Waste (Mother Liquors or Rinsates) [1][2]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the waste container.[1][2]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if dissolved in a non-halogenated solvent like Methanol, the presence of the bromo/fluoro-indole classifies the entire mixture as halogenated waste [1].[1][2]

  • Headspace: Leave at least 10% headspace to prevent over-pressurization.[1][2]

Part 4: Emergency Response & Spills

In the event of a spill, immediate action is required to prevent respiratory exposure to fine particulates.[1][2]

PPE Requirements:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for powders.[1][2]

  • Skin: Nitrile gloves (double gloving recommended).[1][2]

  • Eyes: Safety goggles (standard glasses are insufficient for powder spills).[1][2]

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Resp, Goggles, Nitrile) Alert->PPE Contain 3. Containment PPE->Contain Cleanup 4. Clean Up Method Contain->Cleanup WetWipe Wet Wipe/Scoop (Prevents Dust) Cleanup->WetWipe Small (<5g) Vacuum HEPA Vacuum (Large Spills) Cleanup->Vacuum Large (>5g) Disposal 5. Bag & Label as Hazardous Waste WetWipe->Disposal Vacuum->Disposal

Figure 2: Operational workflow for spill remediation.[1][2]

Spill Cleanup Protocol:

  • Do Not Dry Sweep: Dry sweeping generates airborne dust, increasing inhalation risk (H335).[1][2]

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol) or water to suppress dust, then scoop up.[1][2]

  • Decontamination: Wipe the surface with a soap/water solution followed by an alcohol wipe.[1][2]

Part 5: Regulatory & Compliance Context

EPA/RCRA Classification: While 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is not explicitly listed on the RCRA "P" or "U" lists, it falls under the broad category of Halogenated Organic Compounds (HOCs) regulated under land disposal restrictions (40 CFR § 268.[1][2]32) [2].[1][2][7][8]

  • Incineration Requirement: The presence of halogen-carbon bonds (C-Br, C-F) mandates destruction in a hazardous waste incinerator capable of 99.99% destruction removal efficiency (DRE) and equipped with acid gas scrubbers [3].[1][2]

  • Drain Disposal: Strictly PROHIBITED .[1][2] Discharge into municipal sewer systems violates the Clean Water Act due to potential aquatic toxicity and resistance to biodegradation.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Land Disposal Restrictions for Halogenated Organic Compounds. 40 CFR Part 268 Appendix III.[1][2][8] Retrieved from [1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
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6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.